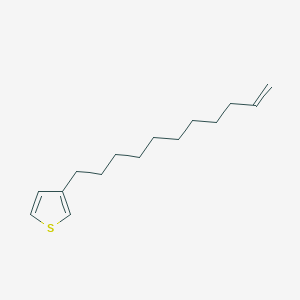![molecular formula C15H15N3O4 B12569430 N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline is an organic compound characterized by the presence of a nitro group, a dimethoxyphenyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the Schiff base structure can influence its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]acetamide
- **N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide
Uniqueness
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline is unique due to its specific structural features, such as the presence of both a nitro group and a Schiff base
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H15N3O4/c1-21-14-8-7-11(9-15(14)22-2)10-16-17-12-5-3-4-6-13(12)18(19)20/h3-10,17H,1-2H3/b16-10- |
Clave InChI |
DZXGKMRSRZPWLV-YBEGLDIGSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


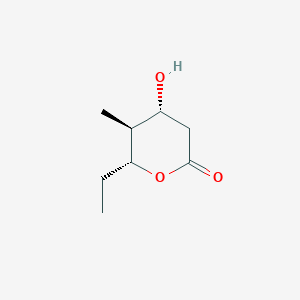
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
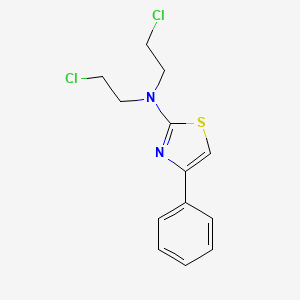
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
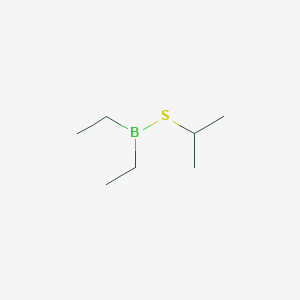
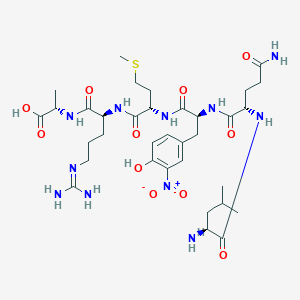
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
